REACTION_SMILES
|
[CH3:1][CH2:2][c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1.[F:11][c:12]1[c:13]([F:16])[c:17]([C:18]#[N:19])[c:20]([F:21])[c:22]([F:23])[c:24]1[C:14]#[N:15].[F:25][c:26]1[c:27]([F:28])[cH:29][c:30]([F:31])[c:32]([F:33])[c:34]1[C:35]#[N:36].[H:9][H:10]>>[CH3:1][CH:2]([c:3]1[cH:4][cH:5][cH:6][cH:7][cH:8]1)[C:14]#[N:15]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1c(F)c(F)c(C#N)c(F)c1F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1c(F)c(F)cc(F)c1F
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C#N)c1ccccc1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |